PD-161570 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with a pyrido[2,3-d]pyrimidine core structure. It is primarily utilized in research to investigate signaling pathways where FGFR1 is implicated. Beyond its high affinity for FGFR1, PD-161570 also exhibits inhibitory activity against other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. This multi-kinase activity profile is a critical consideration for procurement, distinguishing it from more narrowly selective inhibitors. The compound is typically supplied as a solid and requires solubilization in organic solvents like DMSO or ethanol for use in in-vitro assays.
While other potent FGFR inhibitors exist, such as PD-173074 and SU5402, direct substitution for PD-161570 is often not viable due to significant differences in kinase selectivity profiles. PD-161570's notable off-target inhibition of c-Src and PDGFR at sub-micromolar concentrations can be either a critical feature for certain experimental models or a significant confounding variable in others. For instance, SU5402 also inhibits the VEGF receptor (VEGFR), a target less affected by PD-161570, making it an unsuitable substitute in studies aiming to isolate FGF-driven effects from those of VEGF. Furthermore, even within the same structural class, subtle variations can impact aspects like cell permeability and metabolism, leading to different effective concentrations and outcomes in cellular assays. Therefore, replacing PD-161570 with a seemingly similar analogue without re-validating key experimental parameters can compromise data reproducibility and interpretation.
PD-161570 is a potent inhibitor of the FGF-1 receptor tyrosine kinase with an IC50 of approximately 40 nM. Unlike more selective FGFR inhibitors, it also demonstrates significant activity against the c-Src and PDGFβ receptor tyrosine kinases, with reported IC50 values of 44 nM and 262-310 nM, respectively. This contrasts with its much weaker inhibition of the EGF receptor, which has a reported IC50 of 3.7 µM.
| Evidence Dimension | In-vitro Kinase Inhibition (IC50) |
| Target Compound Data | FGFR1: ~40 nM; c-Src: 44 nM; PDGFRβ: 262-310 nM |
| Comparator Or Baseline | EGFR: 3700 nM |
| Quantified Difference | Over 90-fold more potent against FGFR1 than EGFR. |
| Conditions | Enzymatic kinase assays. |
This specific inhibitory profile makes PD-161570 suitable for studies where concurrent inhibition of FGFR, c-Src, and to a lesser extent, PDGFR signaling is desired or acceptable, and provides a clear rationale for its selection over more selective FGFR or broader kinase inhibitors.
For laboratory use, the solubility of an inhibitor is a critical procurement parameter. PD-161570 demonstrates good solubility in commonly used organic solvents. Technical datasheets report solubility in DMSO at concentrations up to 33.33 mg/mL (62.59 mM). This is comparable to other inhibitors in its class, such as PD-173074, which is also highly soluble in DMSO (>10 mM). However, like many kinase inhibitors, PD-161570 has poor aqueous solubility.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO at 33.33 mg/mL (62.59 mM) |
| Comparator Or Baseline | PD-173074: Soluble in DMSO at >10 mM. SU5402: Insoluble in water. |
| Quantified Difference | High solubility in a standard laboratory solvent, facilitating the preparation of concentrated stock solutions. |
| Conditions | Standard laboratory conditions. |
The high solubility in DMSO allows for the preparation of concentrated stock solutions, minimizing the volume of solvent added to cell cultures or enzymatic assays, which is crucial for avoiding solvent-induced artifacts and maintaining experimental integrity.
The long-term stability of a compound is a key factor in procurement, ensuring the material's integrity over time. For PD-161570, technical datasheets recommend storage of the solid material at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, indicating good stability under typical laboratory storage conditions.
| Evidence Dimension | Storage Stability |
| Target Compound Data | Stock solution stable for 6 months at -80°C. |
| Comparator Or Baseline | Standard laboratory practice for kinase inhibitors. |
| Quantified Difference | N/A |
| Conditions | Storage in DMSO. |
This defined stability profile allows for cost-effective bulk purchasing and long-term experimental planning without significant concerns about compound degradation, ensuring reproducibility across experiments conducted over several months.
Given its potent and comparable inhibition of both FGFR1 and c-Src, PD-161570 is a valuable tool for studying biological processes where these two kinases have synergistic or overlapping roles. This is particularly relevant in certain cancer models where c-Src is a known downstream effector of FGFR signaling.
PD-161570's activity against both FGFR and PDGFR makes it suitable for anti-angiogenesis studies where both FGF and PDGF signaling contribute to neovascularization. This allows for a broader inhibition of pro-angiogenic signaling compared to highly selective FGFR or PDGFR inhibitors.
In cell-based proliferation assays where the cell line is known to respond to both FGF and PDGF, PD-161570 can be used to assess the combined effect of inhibiting both pathways. Its demonstrated efficacy in inhibiting PDGF-stimulated vascular smooth muscle cell proliferation highlights this application.
Acute Toxic;Irritant